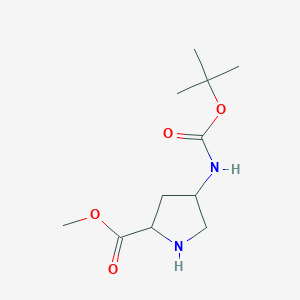

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Glutamate Derivatives

A common approach involves cyclizing substituted glutamate precursors under strongly basic conditions. For example, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate undergoes deprotonation with n-butyllithium (nBuLi) at -78°C, followed by treatment with formic pivalic anhydride to induce cyclization. The reaction is quenched with acetic acid and water, yielding a light yellow oil that is subsequently purified via column chromatography. This method achieves a 90.5% yield of the pyrrolidine intermediate.

Critical Reaction Parameters:

Boc Protection and Deprotection Dynamics

The Boc group is introduced either before or after cyclization, depending on the substrate’s sensitivity to reaction conditions. In Example 16 of the patent, (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine is synthesized by treating the cyclized product with trifluoroacetic acid (TFA) to remove the acetyl group, followed by Boc protection under alkaline conditions. Conversely, pre-protected amines, such as (trimethylsilyl)amino derivatives, are employed to streamline the synthesis.

Stereoselective Synthesis Protocols

Chiral Pool Approach

Starting from enantiomerically pure glutamate derivatives, such as (S)- or (R)-2-aminopentanedioic acid, ensures retention of stereochemistry. For instance, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate is cyclized to yield the (2S,4S) configuration with >95% enantiomeric excess (ee). The methyl ester is introduced via Fisher esterification using methanol and catalytic sulfuric acid.

Asymmetric Induction via Chiral Auxiliaries

In cases where chiral starting materials are unavailable, chiral auxiliaries like Oppolzer’s sultam or Evans’ oxazolidinones are employed. The patent describes the use of (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate, which directs the cyclization to form the (2R,4R) isomer. After cyclization, the trimethylsilyl group is cleaved with TFA, and the Boc group is installed.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Tetrahydrofuran (THF) is the preferred solvent for cyclization due to its ability to dissolve both polar intermediates and organolithium reagents. Reactions conducted in dichloromethane (DCM) or ethyl acetate show reduced yields (<70%) due to poor solubility of intermediates.

Purification Techniques

Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate gradients. For the final Boc-protected compound, recrystallization from methanol/water mixtures enhances purity to >97%.

Table 1: Representative Yields and Conditions

| Starting Material | Base | Cyclization Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| (S)-2-Acetamidopentanedioate | nBuLi | Formic pivalic | 90.5 | 95.7 |

| (R)-Trimethylsilyl derivative | LDA | Formic acetic | 75.6 | 89.2 |

| Racemic glutamate | KOtBu | Pivaloyl chloride | 68.3 | 82.4 |

Scalability and Industrial Adaptations

Large-Scale Cyclization

Pilot-scale reactions (250 mL to 10 L) maintain high yields by precisely controlling addition rates of cyclization agents. Slow addition of formic pivalic anhydride ensures temperature remains below -70°C, minimizing side reactions.

Green Chemistry Considerations

Recent efforts focus on replacing halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents offer comparable efficiency with lower environmental impact.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Deprotection: Trifluoroacetic acid or other strong acids.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: (2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid.

Deprotection: (2R,4S)-4-aminopyrrolidine-2-carboxylate.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain amino acids.

Mechanism of Action

The mechanism of action of Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Methyl(2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but lacks the Boc protecting group.

Ethyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate, also known by its CAS number 913742-54-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 280.75 g/mol

- Purity : Typically ≥ 95%

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its role as a potential therapeutic agent. The following sections summarize key findings from the literature.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. In particular, studies focusing on similar structures have shown that they can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar functionalities have demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MV4-11 (AML) | 0.299 |

| Similar Pyrrolidine Derivative | A549 (Lung Cancer) | 0.162 |

The mechanism of action for this compound appears to involve modulation of signaling pathways associated with cell proliferation and survival. Specifically, compounds with this structure may interact with protein kinases involved in cell cycle regulation, leading to reduced proliferation rates in malignant cells .

Case Studies

- Aurora Kinase Inhibition : A study highlighted the selectivity of certain pyrrolidine derivatives for Aurora kinases, which are critical in cell division. The inhibition of these kinases could explain the anticancer effects observed with this compound .

- Dopamine Receptor Modulation : Another investigation into related compounds indicated potential interactions with dopamine receptors, suggesting that this compound might also influence neurological pathways, offering a dual therapeutic angle .

Q & A

What are the optimal conditions for synthesizing Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate?

Basic Research Question

The synthesis typically involves multi-step protection and coupling reactions. A common approach includes:

- Boc Protection : Reacting the primary amine group of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) at 0–25°C to introduce the Boc group .

- Esterification : Coupling the carboxylic acid intermediate with methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

Critical Parameters : Reaction pH, solvent polarity, and temperature must be controlled to avoid premature deprotection of the Boc group or ester hydrolysis.

How can the Boc-protecting group be selectively removed without affecting the methyl ester?

Basic Research Question

Selective Boc deprotection requires acidic conditions that do not hydrolyze the ester.

- Recommended Method : Use 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–25°C for 1–2 hours .

- Validation : Monitor the reaction via TLC (Rf shift) or LC-MS to confirm removal of the Boc group while retaining the ester functionality .

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .

- HPLC-MS : To verify purity (>95%) and molecular weight (theoretical [M+H]+ = 286.3 g/mol) .

- X-ray Crystallography : For resolving stereochemical ambiguities, particularly at the pyrrolidine ring’s 2- and 4-positions .

How does the stereochemistry of the pyrrolidine ring influence reactivity in cross-coupling reactions?

Advanced Research Question

The (2S,4S) or (2R,4R) configurations affect nucleophilic substitution and coupling efficiency:

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require precise control of steric hindrance. The 4-amino group’s orientation impacts accessibility to the catalyst’s active site .

- Case Study : (2S,4S) derivatives show higher yields in arylations due to reduced steric clash with Pd(PPh₃)₄, as evidenced by similar pyrrolidine analogs .

What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Advanced Research Question

Racemization is a critical concern in chiral synthesis:

- Low-Temperature Reactions : Perform alkylation or acylation below –20°C to slow down enolization .

- Protecting Group Synergy : Use orthogonal protecting groups (e.g., Boc for amine, methyl ester for carboxylic acid) to minimize side reactions .

- Catalyst Selection : Chiral catalysts like (R)-BINAP in asymmetric hydrogenation retain stereochemical integrity .

How does the compound’s stability vary under different pH conditions?

Advanced Research Question

Stability studies are essential for storage and reaction planning:

- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, but prolonged exposure hydrolyzes the methyl ester .

- Basic Conditions (pH > 10) : Ester hydrolysis dominates, generating the carboxylic acid derivative, while the Boc group remains intact .

Experimental Design : Use buffer solutions at varying pH (1–12) and analyze degradation products via HPLC .

What are the contradictions in reported synthetic yields, and how can they be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 45–75% for Boc introduction) arise from:

- Solvent Polarity : THF vs. DCM affects reaction kinetics; DCM improves Boc group stability .

- Catalyst Purity : Pd(PPh₃)₄ with residual phosphine oxides reduces coupling efficiency .

Resolution : Standardize reagents and validate via controlled replicates.

How can computational modeling predict the compound’s bioactivity?

Advanced Research Question

Docking studies and QSAR models guide medicinal chemistry applications:

- Target Identification : The pyrrolidine scaffold shows affinity for protease enzymes (e.g., MMP-9) due to hydrogen bonding with the Boc group .

- Parameterization : Use software like Schrödinger Maestro to simulate binding energies and optimize substituent positioning .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Scale-up introduces issues like heat dissipation and reagent availability:

- Reaction Optimization : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures .

- Catalyst Recycling : Immobilized Pd on carbon improves cost-efficiency in cross-coupling steps .

How does the compound compare structurally to other pyrrolidine-based therapeutics?

Advanced Research Question

Key structural analogs and their applications:

| Compound | Structural Difference | Bioactivity |

|---|---|---|

| Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate | Pyridine vs. pyrrolidine core | Anticancer (kinase inhibition) |

| (2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylate | Phenoxy substitution | Anti-inflammatory (COX-2 inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.